molecular formula C9H9NO2 B13035255 4-Hydroxy-2-methylisoindolin-1-one

4-Hydroxy-2-methylisoindolin-1-one

Cat. No.: B13035255
M. Wt: 163.17 g/mol
InChI Key: LBMCFGJIAOOYID-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylisoindolin-1-one is a heterocyclic compound that belongs to the isoindoline family It features a fused benzopyrrole ring system with a hydroxyl group at the fourth position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-2-methylisoindolin-1-one can be synthesized through several methods. One common approach involves the multicomponent reaction of methyl 2-formylbenzoate with primary amines and isocyanides, followed by intramolecular amidation . This method provides a straightforward and efficient route to obtain isoindolin-1-one derivatives under mild conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methylisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different isoindoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various isoindoline derivatives with different functional groups, which can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

4-Hydroxy-2-methylisoindolin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylisoindolin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, enhancing its binding affinity and specificity . The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Isoindoline: Lacks the hydroxyl and methyl groups, resulting in different chemical properties.

    2-Methylisoindoline: Similar structure but without the hydroxyl group.

    4-Hydroxyisoindoline: Similar structure but without the methyl group.

Uniqueness

4-Hydroxy-2-methylisoindolin-1-one is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

4-hydroxy-2-methyl-3H-isoindol-1-one

InChI

InChI=1S/C9H9NO2/c1-10-5-7-6(9(10)12)3-2-4-8(7)11/h2-4,11H,5H2,1H3

InChI Key

LBMCFGJIAOOYID-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C=CC=C2O

Origin of Product

United States

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